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Introduction
Centromere Protein B (CENPB) is a multifaceted DNA-binding protein crucial for the structural

integrity and function of the centromere, the specialized chromosomal region that ensures

faithful chromosome segregation during cell division. This technical guide provides a

comprehensive overview of CENPB's protein-protein interactions, its pivotal roles in distinct

cellular pathways, and detailed methodologies for studying these interactions. A thorough

understanding of the CENPB interactome and its associated pathways is essential for

developing novel therapeutic strategies targeting chromosomal instability, a hallmark of cancer

and various genetic disorders.

CENPB Protein Interactions
CENPB engages in a complex network of interactions that are fundamental to its function in

both the assembly of the kinetochore and the regulation of centromeric chromatin. These

interactions are critical for the proper recruitment and stabilization of other centromeric

proteins.
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Core Kinetochore Interactions
CENPB plays a direct role in the formation of the constitutive centromere-associated network

(CCAN), a group of proteins that form the foundation of the kinetochore.

CENPA (Centromere Protein A): CENPB directly binds to the N-terminal tail of CENP-A, the

histone H3 variant that epigenetically defines the centromere. This interaction is crucial for

the stable incorporation of CENP-A into centromeric nucleosomes and contributes to the

overall stability of the centromeric chromatin.[1][2] While the precise binding affinity is still

under investigation, studies have shown that CENPB forms a stable complex with the CENP-

A nucleosome.[1]

CENPC (Centromere Protein C): CENPB directly interacts with CENP-C, a key scaffolding

protein that bridges the inner and outer kinetochore.[2][3] This interaction is vital for the

recruitment and stabilization of CENP-C at the centromere, providing a crucial link between

the centromeric DNA and the microtubule-binding machinery of the kinetochore.[2][3] Yeast

two-hybrid analysis has been instrumental in identifying this interaction.[3]

Interactions in Heterochromatin Regulation
Beyond its role in kinetochore assembly, CENPB is also implicated in the establishment and

maintenance of pericentromeric heterochromatin, a repressive chromatin environment flanking

the centromere that is essential for proper sister chromatid cohesion.

SUV39H1 (Suppressor of Variegation 3-9 Homolog 1): CENPB recruits the histone

methyltransferase SUV39H1 to centromeric regions.[4][5] SUV39H1 is responsible for the

trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin.

HP1 (Heterochromatin Protein 1): The H3K9me3 mark generated by SUV39H1 serves as a

binding site for HP1, which further promotes the compaction of chromatin into a

heterochromatic state.[4][5] The recruitment of this machinery by CENPB highlights its dual

role in both establishing an active kinetochore and defining the boundaries of silent

heterochromatin.[4][6]

Other Notable Interactions
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Daxx (Death Domain-Associated Protein): CENPB interacts with the histone chaperone

Daxx in a SUMO-dependent manner.[7][8][9] This interaction is required for the deposition of

the histone variant H3.3 at centromeres. The recruitment of Daxx by CENPB is mediated by

SUMO-2.[10] The SUMO-interacting motifs (SIMs) on Daxx are necessary for its interaction

with CENPB.[7]

ZFAT (Zinc Finger and AT-Hook Domain Containing): CENPB interacts with the transcription

factor ZFAT, and this interaction is involved in the regulation of non-coding RNA transcription

at the centromere.[11]

Quantitative Data on CENPB Interactions
While direct binding affinities (Kd values) for many CENPB interactions are not extensively

documented in the literature, some quantitative and semi-quantitative data are available.
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Interacting Protein Method Quantitative Data Reference

CENP-A Nucleosome
In vitro reconstitution

and competitive assay

CENPB binds more

stably to CENP-A

nucleosomes than to

H3 nucleosomes.

[1]

CENP-C Yeast Two-Hybrid
Confirmed direct

interaction.
[3]

CENP-C motif
Chemical shift

perturbation

Kd of 1.4 µM, 0.1 µM,

1.4 µM, and 0.3 µM

for binding to chimeric

H3 nucleosomes from

different species.

[12]

Centromeric DNA

Fluorescence

Recovery After

Photobleaching

(FRAP)

Residence time of

CENPB at

centromeres is 17 ± 7

min in G1 and 14 ± 5

min in S phase.

[13]

Daxx
Co-

immunoprecipitation

Interaction is

dependent on SUMO

modification.

[7]

Cellular Pathways Involving CENPB
CENPB is a key player in two fundamental cellular processes: the assembly of the

centromere/kinetochore complex and the regulation of pericentromeric heterochromatin.

Centromere and Kinetochore Assembly Pathway
CENPB is integral to the hierarchical assembly of the kinetochore. Its binding to the CENP-B

box on α-satellite DNA initiates a cascade of protein recruitment events.
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CENPB's central role in initiating kinetochore assembly.

This pathway illustrates that CENPB, by binding to its specific DNA sequence, acts as a

foundational anchor for the assembly of the inner kinetochore proteins CENP-A and CENP-C,

which in turn provides the platform for the assembly of the outer kinetochore.[14]

Heterochromatin Formation and Maintenance Pathway
CENPB also plays a crucial, context-dependent role in establishing the heterochromatic

landscape of the pericentromere.
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CENPB's involvement in initiating heterochromatin formation.

This pathway demonstrates that CENPB can initiate a cascade leading to heterochromatin

formation by recruiting SUV39H1, which in turn establishes the H3K9me3 mark for HP1 binding

and subsequent chromatin compaction.[4][5] This function is thought to be important for

preventing the formation of ectopic centromeres.[6]

Experimental Protocols
Studying the intricate interactions of CENPB requires a range of molecular and cellular biology

techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect CENPB-
Protein Interactions
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This protocol describes the co-immunoprecipitation of a target protein with CENPB from cell

lysates, followed by detection by Western blotting.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-CENPB antibody (for immunoprecipitation)

Antibody against the protein of interest (for Western blotting)

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting apparatus

Chemiluminescence detection reagents

Workflow:
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1. Cell Lysis
Lyse cells to release protein complexes.

2. Immunoprecipitation
Incubate lysate with anti-CENPB antibody.

3. Complex Capture
Add Protein A/G beads to capture

antibody-protein complexes.

4. Washing
Wash beads to remove non-specific binders.

5. Elution
Elute bound proteins from the beads.

6. Western Blot Analysis
Separate eluted proteins by SDS-PAGE and
detect the interacting protein by Western blot.

Click to download full resolution via product page

Workflow for Co-Immunoprecipitation of CENPB.

Detailed Steps:

Cell Lysis: Harvest cultured cells and lyse them on ice using a non-denaturing lysis buffer to

preserve protein-protein interactions.[15][16][17]

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein

A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

[18]
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Immunoprecipitation: Add the primary antibody against CENPB to the pre-cleared lysate and

incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody

mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads using a magnetic stand and wash them three to five times with

cold wash buffer to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE

sample buffer and boiling for 5-10 minutes.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF

membrane, and probe with an antibody against the suspected interacting protein.

Yeast Two-Hybrid (Y2H) Assay for Identifying Novel
CENPB Interactors
The Y2H system is a powerful genetic method to screen for novel protein-protein interactions.

Principle: The assay is based on the modular nature of transcription factors, which have a

DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, a

"bait" protein (e.g., CENPB) is fused to the BD, and a library of "prey" proteins is fused to the

AD. If the bait and prey proteins interact, the BD and AD are brought into proximity,

reconstituting a functional transcription factor that drives the expression of a reporter gene.

Workflow:
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1. Construct Plasmids
Clone CENPB into a 'bait' vector (BD fusion)

and a cDNA library into a 'prey' vector (AD fusion).

2. Yeast Transformation
Co-transform a suitable yeast strain

with the bait and prey plasmids.

3. Selection
Plate transformed yeast on selective media lacking
specific nutrients to select for interacting partners.

4. Reporter Gene Assay
Confirm positive interactions by assaying for
the expression of a reporter gene (e.g., lacZ).

5. Identify Interactor
Isolate the prey plasmid from positive clones

and sequence the cDNA insert to identify the interacting protein.

Click to download full resolution via product page

Workflow for a Yeast Two-Hybrid Screen with CENPB.

Detailed Steps:

Vector Construction: Clone the full-length or a specific domain of CENPB into a bait vector

(e.g., pGBKT7). A cDNA library from a relevant cell type or tissue is cloned into a prey vector

(e.g., pGADT7).

Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109 or

Y2HGold) with the bait and prey library plasmids using a high-efficiency transformation

protocol.[19][20][21]

Selection of Interactors: Plate the transformed yeast on a selective medium that lacks

specific nutrients (e.g., tryptophan, leucine, and histidine). Only yeast cells where the bait
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and prey proteins interact will be able to grow.

Validation of Positive Clones: Pick colonies from the selective plates and perform a

secondary screen, such as a β-galactosidase assay, to confirm the interaction and eliminate

false positives.

Identification of Interacting Proteins: Isolate the prey plasmids from the validated positive

yeast colonies. Sequence the cDNA insert to identify the protein that interacts with CENPB.

Chromatin Immunoprecipitation (ChIP) to Study CENPB-
DNA Binding
ChIP is used to determine the in vivo association of CENPB with specific DNA sequences, such

as the CENP-B box within α-satellite DNA.

Materials:

Formaldehyde for cross-linking

Glycine to quench cross-linking

Cell lysis and chromatin shearing buffers

Sonicator or micrococcal nuclease for chromatin fragmentation

Anti-CENPB antibody for immunoprecipitation

Protein A/G magnetic beads

Wash buffers of increasing stringency

Elution buffer and proteinase K

DNA purification kit

Primers for qPCR analysis of target DNA regions

Workflow:
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1. Cross-linking
Treat cells with formaldehyde to cross-link

proteins to DNA.

2. Chromatin Fragmentation
Lyse cells and shear chromatin into

small fragments by sonication or enzymatic digestion.

3. Immunoprecipitation
Incubate chromatin with an anti-CENPB antibody.

4. Immune Complex Capture
Capture antibody-chromatin complexes

with Protein A/G beads.

5. Reverse Cross-linking & DNA Purification
Reverse cross-links and purify the

immunoprecipitated DNA.

6. DNA Analysis
Analyze the purified DNA by qPCR or

next-generation sequencing (ChIP-seq).

Click to download full resolution via product page

Workflow for Chromatin Immunoprecipitation of CENPB.

Detailed Steps:

Cross-linking: Treat cultured cells with formaldehyde to create covalent cross-links between

proteins and DNA. Quench the reaction with glycine.[22]

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into

fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CENPB

overnight at 4°C.

Immune Complex Capture: Add pre-blocked Protein A/G beads and incubate for 2-4 hours to

capture the antibody-chromatin complexes.

Washing: Wash the beads with a series of buffers of increasing stringency to remove non-

specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

formaldehyde cross-links by heating in the presence of a high salt concentration. Treat with

proteinase K to digest proteins.

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the

CENP-B box and other control regions, or by next-generation sequencing (ChIP-seq) for

genome-wide analysis.[23]

Conclusion
CENPB stands as a critical orchestrator of centromere function, with a complex and dynamic

network of protein interactions that are essential for both the establishment of a functional

kinetochore and the maintenance of the surrounding heterochromatin. Its dual role underscores

the intricate regulation required for faithful chromosome segregation. The experimental

protocols detailed in this guide provide a robust framework for researchers to further dissect the

CENPB interactome and its role in cellular pathways. A deeper understanding of these

mechanisms will undoubtedly pave the way for innovative therapeutic interventions targeting

diseases associated with chromosomal instability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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